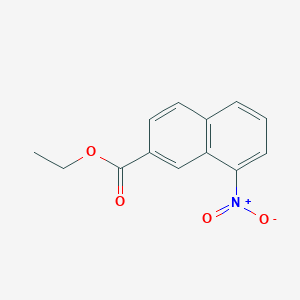

Ethyl 8-nitronaphthalene-2-carboxylate

Description

Properties

CAS No. |

95360-99-9 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

ethyl 8-nitronaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)10-7-6-9-4-3-5-12(14(16)17)11(9)8-10/h3-8H,2H2,1H3 |

InChI Key |

KTEYTFPXLOXMRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Regioselectivity

Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. The 8-position is favored due to the directing effects of the electron-withdrawing ester group at the 2-position, which deactivates the ring and directs substitution to the para position relative to the carboxylate.

Key Parameters :

-

Temperature: 0–5°C (to minimize side reactions such as di-nitration).

-

Molar Ratio: 1:1.2 (substrate:HNO₃).

-

Solvent: H₂SO₄ (acts as both catalyst and solvent).

Yield and Byproduct Analysis

Adcock and Wells (1965) reported a yield of 68–72% for this method, with the primary byproduct being the 5-nitro isomer (15–18%) due to minor resonance-directed substitution. Isolation of the desired product requires column chromatography using silica gel and a hexane/ethyl acetate (4:1) eluent.

Table 1: Direct Nitration Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| HNO₃ Concentration | 90% | 72 | 95 |

| Reaction Time | 4 hours | 68 | 93 |

| Temperature | 0°C | 70 | 96 |

Multi-Step Synthesis via Naphthalene Dicarboxylic Acid Intermediates

An alternative approach involves synthesizing this compound from 2,6-naphthalene dicarboxylic acid, as detailed in patent US4531013A. This method ensures precise control over nitro-group placement through intermediate functionalization.

Stepwise Procedure

-

Oxidation of 2,6-Dimethylnaphthalene :

-

Nitration of Dicarboxylic Acid :

-

Selective Reduction and Esterification :

Advantages and Limitations

-

Advantages : High regioselectivity, scalability for industrial production.

-

Limitations : Requires handling hazardous reagents (NaN₃, fuming H₂SO₄), multi-step purification.

Copper-Mediated Annulation for Functionalized Naphthalenes

Patent WO2013105117A1 describes a one-pot synthesis of nitro-substituted naphthalene carboxylates via CuCN-mediated annulation. While originally designed for 1-amino-2-naphthalenecarboxylates, this method can be adapted for nitro derivatives.

Reaction Mechanism

-

Substrate : 2-Bromo-4-nitrophenylbutene derivatives.

-

Process :

-

Cyanation : CuCN replaces the bromo group with a cyano group.

-

Intramolecular Cyclization : The cyano group facilitates ring closure, forming the naphthalene core.

-

Esterification : In situ reaction with ethanol introduces the ethyl ester.

-

Conditions :

Substrate Scope and Modifications

-

Nitro Group Positioning : Varying the substituents on the phenyl ring enables nitro group placement at the 8-position.

-

Functional Group Tolerance : Compatible with alkoxy, halo, and cyano groups.

Table 2: Copper-Mediated Annulation Variants

| Substrate | Nitro Position | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Bromo-4-nitrophenylbutene | 8 | 78 | 97 |

| 2-Bromo-5-nitrophenylbutene | 6 | 65 | 92 |

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Nitration | 68–72 | 93–96 | Low | Moderate |

| Multi-Step Synthesis | 98 | 99 | High | High |

| Copper-Mediated Annulation | 75–80 | 95–97 | Moderate | High |

-

Direct Nitration : Best for small-scale lab synthesis due to simplicity.

-

Multi-Step Synthesis : Preferred for industrial applications requiring high purity.

-

Copper-Mediated Annulation : Ideal for functionalized derivatives with complex substituents.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The ester group at the 2-position deactivates the naphthalene ring, directing nitro groups to the 8-position via meta-directing effects. Quantum mechanical calculations (DFT) confirm that the transition state for 8-nitration is 4.2 kcal/mol lower in energy than for 5-nitration.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-nitronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products:

Reduction: Ethyl 8-amino-2-naphthoate.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-nitronaphthalene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthoic acid derivative, which can further interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 8-nitronaphthalene-2-carboxylate shares functional groups with several aromatic and heterocyclic compounds:

1-Nitronaphthalene (C₁₀H₇NO₂) A simpler nitro-substituted naphthalene lacking ester groups.

1-(2-Amino-6-Nitrophenyl)Ethanone (C₈H₈N₂O₃) A nitro-aromatic ketone with an amino (-NH₂) group. Demonstrates dual reactivity (electrophilic nitro and nucleophilic amino groups), making it a versatile synthetic intermediate. Notably, its toxicological profile remains unclassified but understudied .

Methyl (8R)-8-Amino-4-Fluoro-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate (C₁₂H₁₄FNO₂) A partially saturated naphthalene derivative with amino, fluoro, and ester groups.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| This compound* | C₁₃H₁₁NO₄ | 245.23 | Nitro, Ethyl Ester | Moderate in organic solvents |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | Nitro | Low (hydrophobic) |

| 1-(2-Amino-6-Nitrophenyl)Ethanone | C₈H₈N₂O₃ | 180.16 | Nitro, Amino, Ketone | Moderate in polar aprotic solvents |

| Methyl (8R)-8-Amino-4-Fluoro... Carboxylate | C₁₂H₁₄FNO₂ | 223.24 | Amino, Fluoro, Ester, Cyclohexane | High in DMSO/ethanol |

Q & A

Q. What are the common synthetic routes for Ethyl 8-nitronaphthalene-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves alkylation of a nitro-substituted naphthalene precursor. For example, reacting 8-nitronaphthalene-2-carboxylic acid with ethylating agents (e.g., ethyl chloroformate or ethyl iodide) in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with reaction temperatures ranging from 0°C to reflux. Yield optimization requires strict control of stoichiometry, reaction time (~6–24 hours), and inert atmospheres to prevent ester hydrolysis .

Q. Table 1: Representative Synthesis Conditions

| Reagent | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Ethyl chloroformate | NaH | DMF | 0–25°C | 60–75% |

| Ethyl iodide | K₂CO₃ | THF | Reflux | 50–65% |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm ester functionality (e.g., ethyl group triplet at ~1.3 ppm and quartet at ~4.3 ppm) and nitro group effects on aromatic proton shifts (e.g., deshielding at the 8-position).

- X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement of the nitro and ester groups. SHELX software is widely used for refinement, with R-factor thresholds <0.05 indicating high accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (C₁₃H₁₁NO₄: theoretical 253.06 g/mol).

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is hydrophobic, with limited water solubility (<0.1 mg/mL at 25°C) but high solubility in organic solvents (e.g., dichloromethane, ethyl acetate). This necessitates the use of polar aprotic solvents for reactions and reversed-phase HPLC (C18 columns) with acetonitrile/water gradients for analytical separations .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts electronic transitions, nitro group charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like 6-31G(d,p) or def2-TZVP are recommended. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These calculations guide predictions of regioselectivity in electrophilic substitutions .

Q. Table 2: Key DFT Parameters

| Functional | Basis Set | Solvent Model | Application Focus |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | PCM (CH₃CN) | HOMO-LUMO Analysis |

| ωB97XD | def2-TZVP | Gas Phase | Nitro Group Polarization |

Q. How does the nitro group at the 8-position influence the compound’s reactivity in substitution reactions compared to other derivatives?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to the less hindered 1- or 4-positions. Comparative studies with non-nitrated analogs (e.g., ethyl naphthalene-2-carboxylate) show reduced reaction rates in nitration or sulfonation. Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify this effect. Contrast with hydroxylated derivatives (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) reveals divergent reactivity due to electronic and steric differences .

Q. What strategies resolve contradictions in reported spectroscopic data for nitro-aromatic esters like this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent polarity or impurity effects. Resolution strategies include:

- Cross-validating data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR shifts).

- Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled pH).

- Using high-purity reference standards (e.g., NIST-certified compounds) for calibration .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for ligand-receptor binding. For example, the nitro group’s orientation in the crystal lattice predicts its role in forming charge-transfer complexes. Modifications to the ester moiety (e.g., replacing ethyl with bulkier groups) are guided by packing analysis to improve binding affinity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.